Tetraoxatetracene Scaffold vs. Planar Tricyclic PBDDs: Molecular Architecture Divergence
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin possesses a tetraoxatetracene scaffold (C14H8Br2O4) with a partially saturated dihydrodioxino ring fused to a dibenzodioxin core. In contrast, classical PBDDs such as 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD; C12H4Br4O2) and 2,7-dibromodibenzodioxin (C12H6Br2O2) are planar tricyclic aromatic systems lacking the additional dioxino bridge and saturated ethylene moiety . The tetraoxatetracene framework introduces two additional ether oxygen atoms (HBA = 4) and a non-planar geometry, fundamentally altering molecular recognition properties compared to planar PBDDs .
| Evidence Dimension | Molecular scaffold architecture and heteroatom count |
|---|---|
| Target Compound Data | C14H8Br2O4 (MW 400.02), tetraoxatetracene scaffold, 4 H-bond acceptors, 0 H-bond donors |
| Comparator Or Baseline | 2,3,7,8-TBDD: C12H4Br4O2 (MW 497.6), planar tricyclic; 2,7-dibromodibenzodioxin: C12H6Br2O2 (MW 341.98), planar tricyclic |
| Quantified Difference | MW difference: -97.6 Da vs. TBDD; +58.0 Da vs. 2,7-dibromo-PBDD. Scaffold: tetracyclic non-planar vs. tricyclic planar |
| Conditions | Structural comparison based on SMILES, molecular formula, and IUPAC nomenclature |
Why This Matters
This scaffold difference means the compound cannot substitute for standard PBDD congeners in AhR binding or toxicity assays where planar geometry is critical for receptor interaction.
